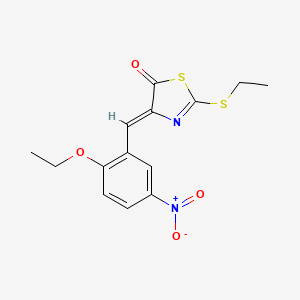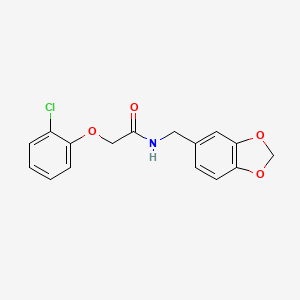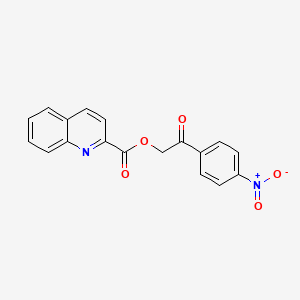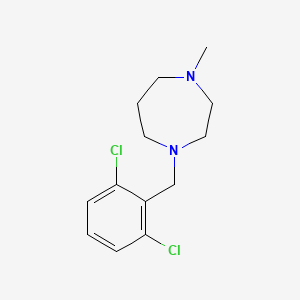![molecular formula C16H15Cl2NOS B5732707 N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT belongs to the class of amides and thioethers, and it has a molecular weight of 365.3 g/mol.
Mechanism of Action
The mechanism of action of CMPT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. CMPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. CMPT has also been shown to inhibit the activity of histone deacetylases (HDACs), a group of enzymes that are involved in the regulation of gene expression. In addition, CMPT has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
CMPT has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CMPT inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. In vivo studies have shown that CMPT exhibits anti-inflammatory and anti-cancer activities in animal models. CMPT has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMPT for lab experiments is its high purity and stability. CMPT can be easily synthesized in large quantities with a purity of over 95%, which makes it suitable for various lab experiments. However, one of the limitations of CMPT is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on CMPT. One of the future directions is the development of novel CMPT derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another future direction is the investigation of the potential of CMPT as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, the potential applications of CMPT in material science and other fields should be further explored.
Synthesis Methods
The synthesis of CMPT involves the reaction between 3-chloro-4-methylbenzoic acid and 4-chlorobenzenethiol in the presence of a base, such as potassium carbonate, and a coupling reagent, such as N,N-dicyclohexylcarbodiimide (DCC). The reaction occurs at room temperature and yields CMPT as a white solid with a purity of over 95%.
Scientific Research Applications
CMPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, CMPT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In pharmacology, CMPT has been investigated for its potential as a novel drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, CMPT has been studied for its potential applications as a corrosion inhibitor and as a building block for the synthesis of novel materials.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-2-5-13(10-15(11)18)19-16(20)8-9-21-14-6-3-12(17)4-7-14/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKGZSGHIPGOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)
![2-(3-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5732627.png)

![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)
![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)


![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)

![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)